molecular formula C15H23NO2 B14602349 N-Hydroxy-N-(octan-2-yl)benzamide CAS No. 61077-19-8

N-Hydroxy-N-(octan-2-yl)benzamide

Katalognummer: B14602349
CAS-Nummer: 61077-19-8
Molekulargewicht: 249.35 g/mol
InChI-Schlüssel: OFKAMHDVUWGYJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxy-N-(octan-2-yl)benzamide is an organic compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a hydroxy group and an octan-2-yl group attached to the nitrogen atom of the benzamide structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-(octan-2-yl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method using ultrasonic irradiation and a reusable catalyst, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Analyse Chemischer Reaktionen

Types of Reactions

N-Hydroxy-N-(octan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Wissenschaftliche Forschungsanwendungen

N-Hydroxy-N-(octan-2-yl)benzamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Hydroxy-N-(octan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives are known to act as allosteric activators of human glucokinase, which plays a crucial role in glucose metabolism . The hydroxy and octan-2-yl groups in the compound may enhance its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-Hydroxy-N-(octan-2-yl)benzamide include other benzamide derivatives such as:

Uniqueness

What sets this compound apart from other benzamide derivatives is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of the hydroxy group and the octan-2-yl group can influence its solubility, reactivity, and interaction with biological targets.

Eigenschaften

CAS-Nummer

61077-19-8

Molekularformel

C15H23NO2

Molekulargewicht

249.35 g/mol

IUPAC-Name

N-hydroxy-N-octan-2-ylbenzamide

InChI

InChI=1S/C15H23NO2/c1-3-4-5-7-10-13(2)16(18)15(17)14-11-8-6-9-12-14/h6,8-9,11-13,18H,3-5,7,10H2,1-2H3

InChI-Schlüssel

OFKAMHDVUWGYJC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(C)N(C(=O)C1=CC=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.